Selective Glial GABA Uptake Inhibition: Azepane-3-carboxylic Acid vs. Nipecotic Acid Scaffold
In a comparative study of GABA analogue specificity, perhydroazepine-3-carboxylic acid (the free base of the target HCl salt) was identified as a selective competitive inhibitor of glial GABA uptake, whereas nipecotic acid (piperidine-3-carboxylic acid) and related six-membered scaffolds exhibit preferential neuronal uptake inhibition [1]. The selectivity profile is attributed to the seven-membered ring conformation imposing distinct spatial requirements at the glial transporter recognition site [1].
| Evidence Dimension | GABA uptake selectivity (glial vs. neuronal) |
|---|---|
| Target Compound Data | Selective glial uptake inhibitor (competitive) |
| Comparator Or Baseline | Nipecotic acid (piperidine-3-carboxylic acid): preferential neuronal uptake inhibitor |
| Quantified Difference | Qualitative shift in transporter subtype selectivity; quantitative Ki/IC₅₀ values for glial vs. neuronal transporters not reported in the source. |
| Conditions | Primary astrocyte cultures vs. neuronal preparations; [³H]GABA uptake assays |
Why This Matters
This selectivity profile makes azepane-3-carboxylic acid HCl a unique tool compound for dissecting glial versus neuronal GABA transport mechanisms, an application not served by six-membered analogs.
- [1] Schousboe, A., et al. Interactions between conformationally restricted GABA analogues and the astroglial GABA carrier. Neurochemical Research, 1980. View Source
